1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol is a chemical compound with the molecular formula C7H9N3OS. This compound features a thiazole ring fused to a triazole ring, along with an ethanol group attached to the 5-position of the triazole ring. It is identified by the CAS number 478080-55-6 and is classified within the group of heterocyclic compounds, specifically thiazolo[3,2-b][1,2,4]triazoles. The compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals .
The synthesis of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol typically involves several key steps:
Industrial production methods may optimize these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to improve efficiency.
The molecular structure of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol can be described as follows:
The unique combination of these rings contributes to its distinct chemical properties and potential biological activities.
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol undergoes various chemical reactions:
These reactions are significant for modifying the compound for various applications in research and industry.
The physical and chemical properties of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol include:
These properties are essential for determining suitable conditions for storage, handling, and application in laboratory settings.
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol has several scientific research applications:
The thiazolo[3,2-b][1,2,4]triazole scaffold has emerged as a privileged structure in medicinal chemistry since its initial exploration in the late 20th century, with significant acceleration in development occurring over the past two decades. Early research primarily focused on anti-inflammatory and antimicrobial applications, exemplified by derivatives synthesized through structural modification of non-steroidal anti-inflammatory drugs (NSAIDs). Notably, the bioisosteric replacement of carboxylic acid groups in NSAIDs like naproxen with thiazolo[3,2-b][1,2,4]triazole systems yielded hybrid compounds (e.g., 5-(biphenyl-4-ylmethylidene)-2-[1-(6-methoxy-2-naphthyl)ethyl]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one) that demonstrated potent analgesic and anti-inflammatory activities while significantly reducing gastrointestinal toxicity compared to parent drugs . This strategic modification preserved pharmacological efficacy while improving safety profiles, establishing the scaffold's versatility for drug optimization.
The 21st century witnessed a paradigm shift toward anticancer applications, driven by the scaffold's ability to modulate diverse biological targets. Seminal studies identified thiazolo[3,2-b][1,2,4]triazole derivatives as inhibitors of topoisomerase I (Top1), phospholipase C-γ2 (PLC-γ2), and tubulin polymerization. Notably, compound CCT-196700 emerged as a potent PLC-γ2 inhibitor (activity at 15 μM) with potential applications in hematological malignancies [1]. The National Cancer Institute's 60-cell line screening program further validated the scaffold's anticancer potential, revealing significant growth inhibition against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines [6] [7]. These discoveries catalysed intensive research into structure-activity relationships, positioning the thiazolo[3,2-b][1,2,4]triazole core as a versatile template for oncology drug development.
Table 1: Key Milestones in Thiazolo[3,2-b][1,2,4]triazole Drug Discovery
Time Period | Therapeutic Focus | Key Advances | Representative Compounds/Findings |
---|---|---|---|
1990s-2000s | Anti-inflammatory/Analgesic | NSAID hybrid development | Naproxen-derived hybrids with reduced ulcerogenicity |
Early 2000s | Antimicrobial | Broad-spectrum activity exploration | Compounds with significant antifungal and antibacterial activities |
2007 Onwards | Anticancer | NCI-60 screening implementation | 5-ylidene derivatives active against renal cancer and leukemia |
2010s-Present | Target-specific agents | Identification of enzyme inhibitors | Top1 inhibitors; PLC-γ2 inhibitors (CCT-196700) |
The 6-methylthiazolo[3,2-b][1,2,4]triazole system represents a structurally optimized subclass within this heterocyclic family, distinguished by enhanced metabolic stability and tailored electronic properties. X-ray crystallographic analyses of derivatives reveal a nearly planar bicyclic structure with slight puckering at the methyl-substituted position (C6), facilitating π-π stacking interactions with biological targets [6]. The methyl group at the 6-position exerts significant electronic effects through hyperconjugation, moderately increasing electron density across the fused ring system. This electronic modulation enhances hydrogen-bond acceptor capacity at N4 and N7 while rendering the C5 position more nucleophilic, thereby influencing reactivity patterns in subsequent derivatization reactions [7] [8].
Comparative bioactivity studies demonstrate the critical influence of the 6-methyl group on pharmacological potency. In NCI-60 anticancer screening, 6-methyl derivatives consistently outperformed their 6-unsubstituted and 6-phenyl counterparts across multiple cancer cell lines, particularly in renal carcinoma (A498) and melanoma (LOX IMVI) models [7]. This enhanced activity is attributed to optimal lipophilicity profiles (log P range 2.1-2.8) and improved membrane permeability conferred by the methyl group. Molecular modelling indicates that the 6-methyl substituent occupies a small hydrophobic pocket in the colchicine binding site of tubulin, explaining the potent tubulin polymerization inhibition (IC₅₀ < 1 μM) observed in select derivatives [1]. Additionally, the methyl group provides steric protection against enzymatic degradation at the vulnerable 5,6-bond, contributing to metabolic stability in microsomal studies.
Table 2: Bioactivity Comparison of 6-Substituted Thiazolo[3,2-b][1,2,4]triazole Derivatives
C6 Substituent | Anticancer Potency (Average GI₅₀ μM) | Tubulin Inhibition | Computational Parameters |
---|---|---|---|
Methyl | 3.2 ± 0.7 | +++ (IC₅₀ < 1 μM) | Optimum log P (2.1-2.8); Moderate PSA |
Unsubstituted (H) | 8.5 ± 1.3 | + (IC₅₀ > 10 μM) | Lower log P (1.3-1.8); Higher metabolic liability |
Phenyl | 15.4 ± 2.1 | ++ (IC₅₀ 2-5 μM) | High log P (4.2-4.9); Membrane permeability issues |
Trifluoromethyl | 5.1 ± 0.9 | +++ (IC₅₀ 0.8-1.2 μM) | Optimal electron-withdrawing properties; Higher metabolic stability |
The introduction of ethanol substituents at the C5 position of the thiazolo[3,2-b][1,2,4]triazole scaffold represents a strategic approach to balance hydrophilic-lipophilic properties and enhance target engagement. In 1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol specifically, the hydroxyethyl moiety (-CH(OH)CH₃) provides a chiral centre that influences stereoselective interactions with biological targets while conferring improved aqueous solubility compared to arylidene derivatives [8] [9]. Nuclear magnetic resonance analyses of analogous compounds reveal rotameric behaviour in solution, with the preferred conformation positioning the hydroxyl group proximal to the triazole nitrogen, facilitating intramolecular hydrogen bonding that stabilizes the bioactive conformation [7].
The hydroxyethyl group serves as a versatile hydrogen-bonding partner in target binding, significantly influencing pharmacological profiles. Derivatives featuring ethanol substituents demonstrate enhanced activity against central nervous system targets, attributed to improved blood-brain barrier penetration [8]. Molecular docking studies indicate that the hydroxyl group forms critical hydrogen bonds with residues in the active site of γ-aminobutyric acid transaminase, correlating with observed anticonvulsant activity in animal models. Additionally, the hydroxyethyl moiety enables prodrug derivatization through esterification, offering potential for sustained drug release formulations. Lipophilicity assessments via reversed-phase thin-layer chromatography confirm that ethanol-substituted derivatives occupy a favourable property space (experimental log D 1.2-1.8), significantly more hydrophilic than aryl-substituted counterparts while maintaining sufficient membrane permeability [2].
Table 3: Comparative Properties of C5-Substituted Thiazolo[3,2-b][1,2,4]triazoles
C5 Substituent Type | Hydrogen-Bonding Capacity | Calculated log P | Solubility (mg/mL) | Primary Biological Activities |
---|---|---|---|---|
Ethanol (1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol) | Donor + Acceptor | 1.45 ± 0.15 | 3.8 ± 0.4 | Anticonvulsant; Neuroprotective |
Arylidene (e.g., 5-benzylidene) | Acceptor only | 3.20 ± 0.30 | 0.08 ± 0.02 | Anticancer; Tubulin inhibition |
Aminomethylidene (e.g., 5-(morpholin-4-yl)methylidene) | Donor + Acceptor | 1.85 ± 0.20 | 2.1 ± 0.3 | Anticancer; Kinase inhibition |
Alkyl (e.g., 5-ethyl) | None | 2.10 ± 0.25 | 1.2 ± 0.2 | Antimicrobial; Anti-inflammatory |
The stereochemistry of the ethanol moiety significantly influences biological activity, with enantioselective synthesis revealing differential potency between (R)- and (S)-isomers. In enzyme inhibition assays, the (R)-enantiomer of 1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol demonstrated 3-5 fold greater potency against dehydrogenase enzymes compared to its (S)-counterpart, highlighting the importance of chiral centre configuration [8]. Molecular dynamics simulations attribute this difference to preferential binding of the (R)-isomer in hydrophobic enzyme pockets through optimal positioning of the methyl group. Furthermore, the hydroxyl group serves as a synthetic handle for further structural diversification through O-alkylation, acylation, or carbamoylation, enabling the generation of structurally diverse libraries from a common chiral intermediate [8]. This synthetic versatility, combined with favourable physicochemical properties, positions ethanol-substituted derivatives as valuable scaffolds for continued medicinal chemistry exploration across multiple therapeutic areas.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2